Licorisoflavan A
Licorisoflavan A
7-O-Methyllicoricidin, also known as licoriisoflavan a, belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, 7-O-methyllicoricidin is considered to be a flavonoid lipid molecule. 7-O-Methyllicoricidin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7-O-methyllicoricidin is primarily located in the membrane (predicted from logP). Outside of the human body, 7-O-methyllicoricidin can be found in herbs and spices. This makes 7-O-methyllicoricidin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
129314-37-0
VCID:
VC21241399
InChI:
InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1
SMILES:
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C
Molecular Formula:
C27H34O5
Molecular Weight:
438.6 g/mol
Licorisoflavan A
CAS No.: 129314-37-0
Cat. No.: VC21241399
Molecular Formula: C27H34O5
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7-O-Methyllicoricidin, also known as licoriisoflavan a, belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, 7-O-methyllicoricidin is considered to be a flavonoid lipid molecule. 7-O-Methyllicoricidin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7-O-methyllicoricidin is primarily located in the membrane (predicted from logP). Outside of the human body, 7-O-methyllicoricidin can be found in herbs and spices. This makes 7-O-methyllicoricidin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 129314-37-0 |
| Molecular Formula | C27H34O5 |
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | 4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1 |
| Standard InChI Key | GDAAEAXMNLVRCZ-SFHVURJKSA-N |
| Isomeric SMILES | CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C |
| SMILES | CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C |
| Appearance | Powder |
| Melting Point | 65-67°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator